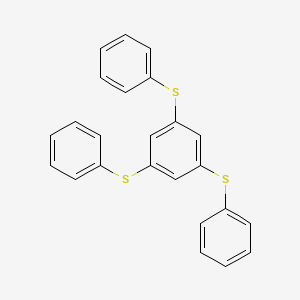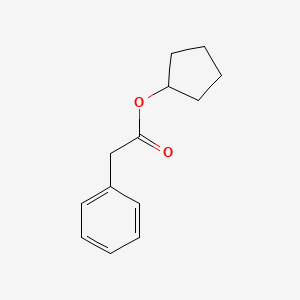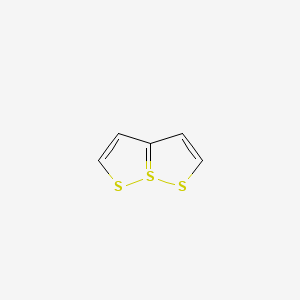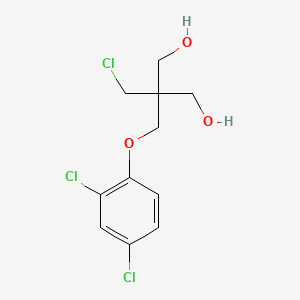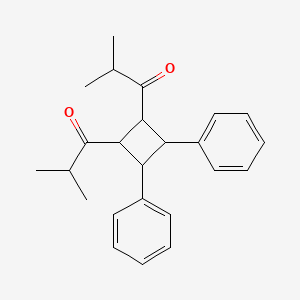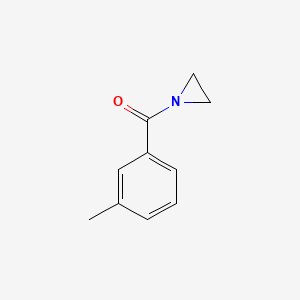
Aziridin-1-yl-(3-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridin-1-yl-(3-methylphenyl)methanone is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-(3-methylphenyl)methanone typically involves the reaction of aziridine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
the general principles of aziridine synthesis, such as the use of high-purity starting materials and controlled reaction conditions, are likely to be applied to ensure the efficient and scalable production of this compound .
化学反応の分析
Types of Reactions
Aziridin-1-yl-(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products
The major products formed from these reactions include various amine derivatives, alcohols, and oximes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Aziridin-1-yl-(3-methylphenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Aziridine derivatives are explored for their use in drug development, particularly as anticancer agents due to their ability to alkylate DNA.
Industry: The compound is used in the production of polymers and materials with specific properties, such as antimicrobial coatings and adhesives
作用機序
The mechanism of action of aziridin-1-yl-(3-methylphenyl)methanone involves its ability to undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA, resulting in alkylation and potential cytotoxic effects. The molecular targets and pathways involved include DNA alkylation and subsequent disruption of cellular processes .
類似化合物との比較
Similar Compounds
Aziridine: A simpler aziridine compound with a three-membered ring structure.
2-Methylaziridine: A methyl-substituted aziridine with similar reactivity.
Aziridin-1-yl oximes: Compounds with an oxime functional group attached to the aziridine ring.
Uniqueness
Aziridin-1-yl-(3-methylphenyl)methanone is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity.
特性
CAS番号 |
2453-31-8 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC名 |
aziridin-1-yl-(3-methylphenyl)methanone |
InChI |
InChI=1S/C10H11NO/c1-8-3-2-4-9(7-8)10(12)11-5-6-11/h2-4,7H,5-6H2,1H3 |
InChIキー |
FAKPNCVFPWQGFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
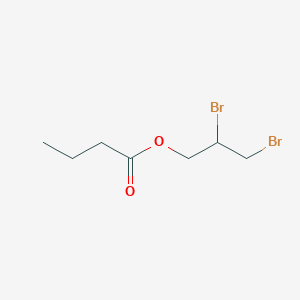
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
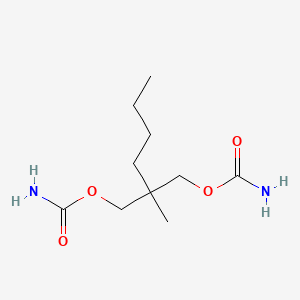
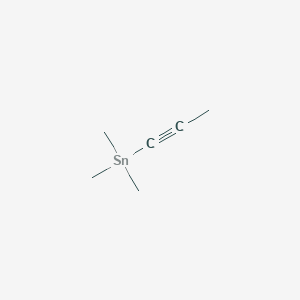
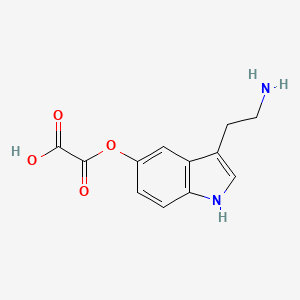
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
